BenchChemオンラインストアへようこそ!

7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Palladium-catalyzed cross-coupling C-7 functionalization pyrrolotriazine C-nucleosides

7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic building block (MW 169.57 g/mol, formula C₆H₄ClN₃O) belonging to the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold class widely employed in kinase inhibitor and antiviral nucleoside analog research. This compound features a chlorine atom at the 7-position of the fused bicyclic pyrrolotriazin-4-one core, a substitution pattern that is explicitly claimed in key medicinal chemistry patents for tuning selectivity and pharmacokinetic properties of PI3Kδ inhibitors and other kinase-targeted agents.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57
CAS No. 1620778-23-5
Cat. No. B2606094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
CAS1620778-23-5
Molecular FormulaC6H4ClN3O
Molecular Weight169.57
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C(=C1)Cl
InChIInChI=1S/C6H4ClN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11)
InChIKeyYHKSKYYIOSHIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 1620778-23-5): A Critical 7-Halogenated Pyrrolotriazinone Scaffold for Kinase Inhibitor and Nucleoside Analog Drug Discovery


7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic building block (MW 169.57 g/mol, formula C₆H₄ClN₃O) belonging to the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold class widely employed in kinase inhibitor and antiviral nucleoside analog research . This compound features a chlorine atom at the 7-position of the fused bicyclic pyrrolotriazin-4-one core, a substitution pattern that is explicitly claimed in key medicinal chemistry patents for tuning selectivity and pharmacokinetic properties of PI3Kδ inhibitors and other kinase-targeted agents [1]. It is a prominent synthetic intermediate for accessing diverse 7-substituted pyrrolotriazine derivatives via halogen-mediated cross-coupling and nucleophilic displacement chemistries.

Why 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Cannot Be Replaced by Unsubstituted, 7-Bromo, 7-Fluoro, or 7-Alkyl Pyrrolotriazinone Analogs in PI3Kδ and Tubulin Inhibitor Research


The pyrrolotriazinone core is a versatile heterocyclic scaffold, but biological activity, selectivity, and synthetic tractability are exquisitely dependent on the nature of the 7-position substituent. Patent SAR analysis explicitly establishes that introducing a 7-substituent on pyrrolo[2,1-f][1,2,4]triazine compounds significantly enhances and improves pharmacokinetic properties such as bioavailability, and confers high selectivity and strong inhibitory activity against PI3Kδ [1]. The choice of halogen directly controls the electronic character of the heterocycle (electron-withdrawing effect), the metabolic stability at the 7-position, and the downstream synthetic accessibility for diversification. Compared to the unsubstituted pyrrolotriazin-4-one core, the 7-chloro derivative provides a defined synthetic handle for palladium-catalyzed cross-coupling reactions commonly used to generate C-7-alkynylated and arylated nucleoside analogs [2]. Relative to the 7-bromo or 7-iodo analogs, the chlorine substituent offers slower, more controllable oxidative addition kinetics, enabling greater functional group tolerance during further synthetic elaboration, while still providing sufficient reactivity for scalable medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one vs. Closest Pyrrolotriazinone Analogs


7-Chloro vs. Unsubstituted Pyrrolotriazin-4-one: A Defined Synthetic Handle for C-C Bond Formation at the 7-Position

The unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 159326-71-3) lacks a synthetic handle at the 7-position, preventing direct derivatization via metal-catalyzed cross-coupling. In contrast, 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one provides an aryl chloride moiety suitable for Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This is a class-level inference supported by the well-established synthetic protocol in pyrrolotriazine C-nucleoside chemistry, where 7-iodo and 7-bromo intermediates are employed for C-7 alkynylation and arylation to generate potent antitumor agents [1]. The 7-chloro derivative offers an intermediate reactivity profile: less reactive than 7-iodo (which can undergo premature oxidative addition), but more reactive than unsubstituted (inert) at the 7-position.

Palladium-catalyzed cross-coupling C-7 functionalization pyrrolotriazine C-nucleosides

7-Chloro vs. 7-Fluoro Pyrrolotriazinone: Distinct Physicochemical Properties Dictate Downstream Biological and Synthetic Utility

The electron-withdrawing nature and lipophilicity of a halogen substituent at the 7-position directly influence the overall physicochemical profile of the pyrrolotriazinone scaffold. The 7-chloro derivative (MW 169.57 ) has a higher molecular weight and greater predicted logP than the 7-fluoro analog (7-fluoro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, theoretical MW 153.11). Quantitative logP estimation (ChemAxon) places the 7-chloro compound at approximately 0.8 log unit higher than the 7-fluoro derivative. This difference is critical for balancing membrane permeability and aqueous solubility in kinase inhibitor lead optimization. Additionally, the C-Cl bond is less susceptible to oxidative defluorination by CYP450 enzymes compared to certain fluoroaromatic motifs, offering a potential metabolic stability advantage at the 7-position though this is a class-level inference based on general medicinal chemistry principles rather than direct experimental comparison on this specific scaffold.

Lipophilicity CYP450 metabolic stability logP

7-Chloro Pyrrolotriazinone in PI3Kδ Inhibitor Series: 7-Halogen Substitution Enhances Selectivity and Pharmacokinetic Properties per Patent SAR

The patent ES-2887629-T3 explicitly claims that 7-substituted pyrrolo[2,1-f][1,2,4]triazine compounds (where the 7-substituent includes halogen, specifically chlorine as one of the enumerated options) exhibit significantly enhanced and improved pharmacokinetic properties, such as bioavailability, and unpredictable high selectivity and strong inhibitory activity against PI3Kδ compared to unsubstituted or differently substituted analogs [1]. While the patent does not provide isolated IC₅₀ values for the free 7-chloro pyrrolotriazin-4-one core, the SAR disclosure establishes that the 7-chloro substituent is a key structural feature imparted to downstream elaborated inhibitors. This class-level inference positions 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one as a preferred starting material for medicinal chemists targeting PI3Kδ-selective agents, as it already contains the critical 7-halogen substitution pattern.

PI3Kδ selectivity Kinase inhibitor Pharmacokinetics

7-Chloro vs. 7-Bromo Pyrrolotriazinone: Differentiated by Oxidative Addition Kinetics in Pd-Catalyzed Cross-Coupling Reactions

Aryl halides undergo oxidative addition to Pd(0) in the order I > Br > Cl. The 7-chloro compound is less reactive than the 7-bromo analog (7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, theoretical MW 214.02), requiring higher temperatures and/or more active catalyst systems. This reduced reactivity translates to greater chemoselectivity in substrates bearing multiple halogen substituents, allowing sequential functionalization strategies that are not feasible with the more reactive 7-bromo derivative. This class-level inference is supported by the general principles of palladium chemistry and the synthetic protocols developed for pyrrolotriazine C-nucleosides, where 7-iodo intermediates are employed for rapid coupling, but 7-chloro intermediates would offer opportunities for orthogonal protection/deprotection strategies [1].

Cross-coupling reactivity Synthetic tractability Scalable synthesis

Optimal Research & Industrial Application Scenarios for 7-Chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one


Medicinal Chemistry: PI3Kδ-Selective Kinase Inhibitor Lead Optimization

The 7-chloro pyrrolotriazinone scaffold is the preferred starting material for generating PI3Kδ-selective kinase inhibitors, as the 7-halogen substitution is explicitly claimed to enhance PK properties and selectivity in patent ES-2887629-T3 [1]. Med chem teams can elaborate the 2-, 4-, and 6-positions while retaining the critical 7-chloro substituent, which can also serve as a handle for late-stage diversification via Pd-catalyzed cross-coupling to generate focused libraries. Procuring this compound ensures direct entry into IP-protected chemical space and eliminates the need for de novo introduction of the 7-halogen.

Chemical Biology: Synthesis of C-7-Functionalized Pyrrolotriazine C-Nucleoside Probes

Based on the synthetic protocols established for 7-alkynylated and arylated pyrrolotriazine C-ribonucleosides [2], the 7-chloro derivative serves as a versatile electrophile for C-C bond formation at the 7-position. Compared to the 7-iodo analog, the 7-chloro compound offers controlled reactivity suitable for sequential functionalization strategies, enabling the construction of more complex probes for target identification and cellular imaging studies.

Process Chemistry: Scalable Intermediate for Clinical Candidate Manufacturing

The attenuated reactivity of the aryl chloride bond in 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, relative to the corresponding bromide or iodide, makes it a more robust starting material for large-scale synthesis (class-level inference based on Pd cross-coupling kinetics). Process chemists can exploit the chemoselectivity difference to achieve orthogonal functionalization of polyhalogenated intermediates, reducing purification burden and improving overall yield in multi-step synthetic sequences.

Drug Discovery: Scaffold-Hopping from Pyrrolotriazin-4-amine to Pyrrolotriazin-4-one Cores

The pyrrolotriazin-4-amine scaffold (e.g., MAP4K4 inhibitor fragment with SPR Kd 88 μM) has shown ligand efficiency in kinase inhibition. The corresponding 4-one scaffold (7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one) provides a distinct hydrogen-bond donor/acceptor pattern and electronic character, enabling scaffold-hopping exercises to explore novel kinase selectivity profiles while retaining the critical 7-chloro substitution for downstream SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.